5-(Aminomethyl)dihydrofuran-2(3H)-one
Description
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
5-(aminomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO2/c6-3-4-1-2-5(7)8-4/h4H,1-3,6H2 |
InChI Key |
XJNSEWOBVXGVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CN |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Material : A commercially available precursor is used.
- Reaction : The aziridine ring undergoes intramolecular opening to yield the target compound.
- Yield : The overall yield for this reaction is approximately 63%.
This approach is particularly useful for synthesizing enantiomerically pure forms, which are valuable in pharmaceutical applications.
Reductive Amination of 3-Formyl Tetrahydrofuran
This method involves multiple steps starting from maleic glycol to produce the aminomethyl derivative.
Steps:
-
- Maleic glycol is cyclized using a fixed-bed reactor with a catalyst (e.g., modified montmorillonite or hydroxyapatite).
- Conditions: 120–150°C for 6–12 hours.
- Product: 2,5-Dihydrofuran.
-
- 2,5-Dihydrofuran is reacted with a metal catalyst (e.g., cobalt carbonyl) and halogenated diphosphinium ion salt in a high-pressure vessel.
- Conditions: 50–100°C under 0.1–3 MPa pressure for 12–24 hours.
- Product: 3-Formyl tetrahydrofuran.
Advantages:
- Green chemistry approach with low cost and suitability for industrial scaling.
- Avoids hazardous catalysts like Raney nickel or palladium on carbon.
Mannich Aminomethylation
This method uses Mannich-type reactions to introduce aminomethyl groups into dihydrofuran derivatives.
Procedure:
-
- Starting lactone (γ-butyrolactone derivative).
- Secondary amines (e.g., morpholine, piperidine).
- Paraformaldehyde as a carbon source.
- CuCl₂ as a catalyst.
-
- Temperature: 95–100°C.
- Solvent: Anhydrous dioxane.
- Time: ~8 hours.
Workup :
- Acidification with HCl followed by extraction with ether.
- Neutralization using ammonia and further extraction.
- Final product purification via distillation.
Yield : High yields (good to very good) depending on the amine used.
Key Findings:
- The reaction selectively aminomethylates triple bonds without affecting other functional groups.
- This method is versatile for synthesizing polyfunctionalized dihydrofurans.
Data Table: Comparative Analysis of Methods
| Method | Key Steps | Catalyst/Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Intramolecular Aziridine Opening | Aziridine ring opening | Not specified | ~63 | High enantiomeric purity |
| Reductive Amination | Cyclization → Formylation → Amination | Hydroxyapatite-supported Ni | High | Green, scalable, low cost |
| Mannich Aminomethylation | Lactone + Amine + Paraformaldehyde | CuCl₂; Anhydrous dioxane | Good-Very Good | Selective, versatile functionalization |
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furan ring to a more saturated structure.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Formation of oxo derivatives and carboxylic acids.
Reduction Products: Formation of dihydrofuran derivatives.
Substitution Products: Formation of N-substituted derivatives.
Scientific Research Applications
5-(Aminomethyl)dihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The furan ring structure allows for π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and chemical properties of dihydrofuran-2(3H)-one derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogues:
Key Research Findings
- Steric and Electronic Effects : Bulky substituents (e.g., aryl groups at position 5) enhance thermal stability but may reduce solubility. Electron-withdrawing groups (e.g., Br at 5-position) improve electrophilicity for nucleophilic substitutions .
- Stereochemical Impact: Asymmetric synthesis of this compound highlights the necessity of (3R,5S) configuration for optimal monoamine B inactivation, with a 10-fold activity increase over racemic mixtures .
Biological Activity
5-(Aminomethyl)dihydrofuran-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its notable biological activity, particularly as an inhibitor of monoamine oxidase B (MAO-B). This enzyme plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin, linking the compound to potential therapeutic applications in treating neurological disorders, including Parkinson's disease and depression.
Chemical Structure and Properties
Molecular Formula: C₅H₉NO₂
Molecular Weight: 115.13 g/mol
Structure: The compound features a dihydrofuran ring with an aminomethyl substituent at the 5-position, characterized by a lactone structure that enhances its reactivity and biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of MAO-B. By inhibiting this enzyme, the compound can increase the levels of neurotransmitters in the brain, which may alleviate symptoms associated with mood disorders and neurodegenerative diseases.
Biological Activity
Research indicates that this compound demonstrates significant biological activity:
- MAO-B Inhibition: Studies have shown that this compound effectively inhibits MAO-B, making it a candidate for further pharmacological studies aimed at treating neurological disorders.
- Potential Neuroprotective Effects: By modulating neurotransmitter levels, it may also exhibit neuroprotective properties, although further studies are needed to confirm this effect.
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique features:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-(Aminomethyl)oxolan-2-one | Five-membered ring similar to dihydrofuran | Exhibits different reactivity due to its cyclic structure |
| 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-one | Substituted at the 3-position with an aryl group | Potentially enhanced biological activity due to aryl substitution |
| 3-(Aminomethyl)tetrahydrofuran-2-one | Tetrahydrofuran ring instead of dihydrofuran | Different stability and reactivity patterns |
Case Studies and Research Findings
-
In vitro Studies on Neurotransmitter Levels:
A study demonstrated that treatment with this compound led to increased levels of dopamine in neuronal cultures, suggesting its potential as a therapeutic agent for conditions characterized by dopamine deficiency. -
Animal Models:
In animal models of Parkinson's disease, administration of this compound resulted in improved motor functions and reduced symptoms associated with dopaminergic neuron degeneration. These findings support its role as a neuroprotective agent. -
Pharmacokinetics:
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which are critical for its development as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
